3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione

Vue d'ensemble

Description

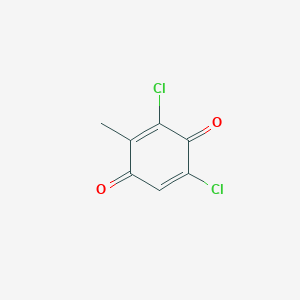

3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione, also known as 3,5-Dichloro-2-methyl-1,4-benzoquinone, is a synthetic compound with the molecular formula C₇H₄Cl₂O₂ and a molecular weight of 191.01 g/mol . This compound is characterized by its two chlorine atoms and a methyl group attached to a cyclohexa-2,5-diene-1,4-dione ring structure. It is commonly used in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of 2-methyl-1,4-benzoquinone. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure selective chlorination at the 3 and 5 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinones, while reduction can produce hydroquinones .

Applications De Recherche Scientifique

Organic Synthesis

3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione is widely used as a reagent in organic synthesis. It serves as an intermediate in the production of various chemical compounds due to its reactive nature. The compound can undergo oxidation and reduction reactions, making it versatile for synthesizing more complex molecules .

Biological Studies

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties: Studies have shown that it exhibits antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes .

- Anticancer Activity: Preliminary research suggests that the compound may have anticancer properties by inducing apoptosis in cancer cells through oxidative stress pathways .

Medicinal Chemistry

Ongoing research is exploring the therapeutic applications of this compound in drug development. Its ability to interact with cellular proteins and enzymes positions it as a candidate for developing novel pharmaceuticals targeting various diseases .

Industrial Applications

The compound is utilized in several industrial processes:

- Dyes and Pigments Production: It serves as a precursor for synthesizing dyes and pigments used in textiles and coatings due to its vibrant color properties.

- Manufacture of Other Chemicals: Its reactivity allows it to be used in producing other industrial chemicals, enhancing its utility in chemical manufacturing .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antimicrobial Activity of Chlorinated Quinones | Microbiology | Demonstrated effectiveness against Gram-positive bacteria; potential for pharmaceutical use. |

| Oxidative Stress Induction in Cancer Cells | Cancer Research | Induced apoptosis through ROS generation; promising for anticancer drug development. |

| Synthesis of Novel Dyes from Quinone Derivatives | Industrial Chemistry | Developed efficient synthesis routes for dyes using 3,5-Dichloro derivatives; improved yield. |

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with cellular proteins and enzymes, potentially inhibiting their activity.

Pathways Involved: It may affect oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

Comparaison Avec Des Composés Similaires

2,5-Dichloro-1,4-benzoquinone: Similar in structure but lacks the methyl group at the 2-position.

2,3,5-Trimethyl-1,4-benzoquinone: Contains three methyl groups instead of chlorine atoms.

2-Methyl-1,4-benzoquinone: Lacks the chlorine atoms present in 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione.

Uniqueness: The presence of both chlorine atoms and a methyl group in this compound imparts unique chemical properties, making it distinct from other similar compounds.

Activité Biologique

3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione (commonly referred to as a chlorinated derivative of 2-methylcyclohexa-2,5-diene-1,4-dione) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₇H₆Cl₂O₂

- Molecular Weight : 189.03 g/mol

- CAS Number : 553-97-9

The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules and modulate biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification process in organisms.

- Reactive Oxygen Species (ROS) Generation : Studies indicate that this compound can induce oxidative stress by increasing ROS levels within cells. This mechanism can lead to cellular damage and apoptosis in sensitive cell lines.

- Antimicrobial Activity : Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The exact mode of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Biological Activity Data

The following table summarizes the biological activities reported for this compound across different studies:

Case Studies

Several case studies have explored the biological implications of exposure to this compound:

-

Case Study on Enzyme Interaction :

A study investigated the interaction between this compound and cytochrome P450 enzymes in rat liver microsomes. Results indicated significant inhibition of CYP1A1 and CYP3A4 activity at concentrations above 10 µM, suggesting potential implications for drug metabolism in vivo. -

Oxidative Stress Induction :

In a controlled experiment using human fibroblast cells, exposure to varying concentrations of the compound led to a dose-dependent increase in oxidative stress markers. The study concluded that the compound could contribute to cellular aging and damage through ROS generation. -

Antimicrobial Efficacy :

A series of experiments tested the antimicrobial efficacy against Gram-negative bacteria. The compound showed promising results with notable inhibition zones compared to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

Propriétés

IUPAC Name |

3,5-dichloro-2-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBZSYCVGHQSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600992 | |

| Record name | 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40100-98-9 | |

| Record name | 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.